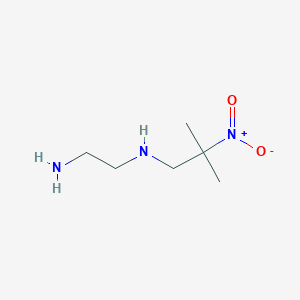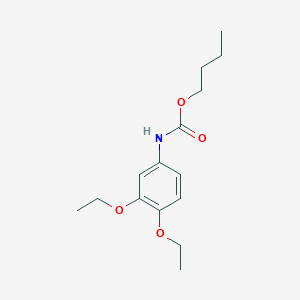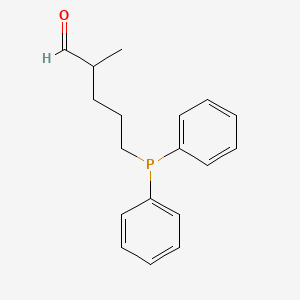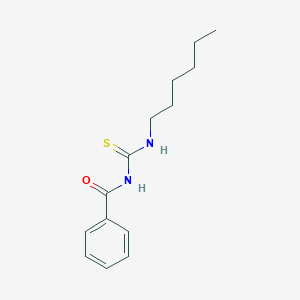
Trimethyl(pyren-4-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(pyren-4-YL)silane is an organosilicon compound that features a pyrene moiety attached to a silicon atom through a trimethylsilyl group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the chemical versatility of silanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(pyren-4-YL)silane typically involves the reaction of pyrene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Pyrene+(CH3)3SiCl→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(pyren-4-YL)silane can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The silane group can participate in hydrosilylation reactions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like lithium aluminum hydride or Grignard reagents.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Silane-functionalized alkanes or alkenes.
Substitution: Various substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
Trimethyl(pyren-4-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging due to the fluorescent properties of the pyrene moiety.
Medicine: Explored for its potential in drug delivery systems, leveraging the stability and biocompatibility of the silane group.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the pyrene moiety, making it less suitable for applications requiring fluorescence.
Triethylsilane: Another trialkylsilane, but with ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups, used as a radical reducing agent.
Uniqueness
Trimethyl(pyren-4-YL)silane is unique due to the combination of the pyrene moiety’s photophysical properties and the silane group’s chemical versatility. This makes it particularly valuable in applications requiring both fluorescence and reactivity, such as in advanced materials and bioimaging.
Propiedades
| 116060-97-0 | |
Fórmula molecular |
C19H18Si |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
trimethyl(pyren-4-yl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)17-12-15-8-4-6-13-10-11-14-7-5-9-16(17)19(14)18(13)15/h4-12H,1-3H3 |
Clave InChI |
DTHHBRGNQAAQBO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/no-structure.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)







